1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
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Overview
Description
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 3, and a nitroethenyl group at position 4. The (E)-configuration indicates the trans arrangement of the nitro group relative to the ethylene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole can be synthesized through various methods. One common approach involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with nitromethane in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitrate derivatives under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Reduction: 1,3-dimethyl-4-[(E)-2-aminoethenyl]-1H-pyrazole.
Oxidation: 1,3-dimethyl-4-[(E)-2-nitrosoethenyl]-1H-pyrazole or 1,3-dimethyl-4-[(E)-2-nitrateethenyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrrole: Contains a pyrrole ring instead of a pyrazole ring.
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-triazole: Features a triazole ring, offering different reactivity and properties.
Uniqueness
1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its pyrazole ring system is known for its stability and versatility in synthetic applications, making it a valuable compound in various fields of research.
Properties
CAS No. |
2375772-61-3 |
---|---|
Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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